molecular formula C13H11ClN4 B2732388 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 313402-36-7

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2732388
CAS No.: 313402-36-7
M. Wt: 258.71
InChI Key: NUFGUKUYOSAPGT-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a benzotriazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 3-chloro-4-methylaniline with appropriate benzotriazole derivatives. One common method includes the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions result in the replacement of the chloro group with the nucleophile used.

Scientific Research Applications

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine is unique due to its benzotriazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-2-4-10(7-11(8)14)18-16-12-5-3-9(15)6-13(12)17-18/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGUKUYOSAPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322441
Record name 2-(3-chloro-4-methylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313402-36-7
Record name 2-(3-chloro-4-methylphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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